

structural features of the pre-miR-143 hairpin

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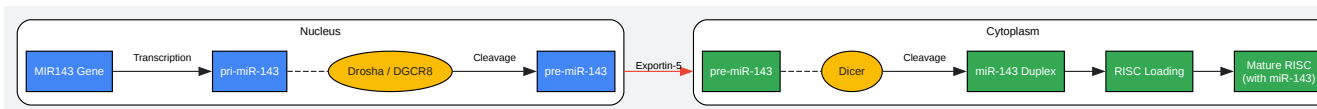
A Technical Guide to the Structural Features of the Pre-miR-143 Hairpin

Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNAs, approximately 19-25 nucleotides in length, that are crucial regulators of gene expression level.[1] Among these, microRNA-143 (miR-143) has been identified as a key player in numerous biological processes, including the regulation of smooth cardiac morphogenesis, and as a tumor suppressor in various cancers. The biogenesis of mature miR-143, like other miRNAs, involves a critical intermediate known as pre-miR-143. This precursor adopts a characteristic hairpin structure that is essential for its recognition and processing by the cellular machinery. Understanding the specific structural features of the pre-miR-143 hairpin is paramount for researchers in molecular biology and professionals in drug development who are engaged in therapeutic purposes. This guide provides an in-depth overview of the structural characteristics of the pre-miR-143 hairpin, the methodologies used for its analysis, and its functional implications.

The Canonical microRNA Biogenesis Pathway

The production of mature miR-143 follows a well-defined canonical pathway. It begins in the nucleus, where the MIR143 gene is transcribed by RNA Polymerase II to produce a primary transcript called pri-miRNA-143.[1] This pri-miRNA contains a characteristic hairpin structure that is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8. This cleavage event releases the pre-miR-143, a hairpin of about 60-110 nucleotides. The pre-miR-143 is then exported to the cytoplasm by the Exportin-5/RanGTP pathway.[1] In the cytoplasm, the RNase III enzyme Dicer performs the final processing step, cleaving the pre-miR-143 into a short, double-stranded miRNA duplex. This duplex is subsequently unwound, and the mature miR-143 is loaded into the RNA-Induced Silencing Complex (RISC) to guide it to target messenger RNAs (mRNAs) for degradation or translational repression.



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Caption: Canonical biogenesis pathway of miR-143. (Max Width: 760px)

Structural Characteristics of Pre-miR-143

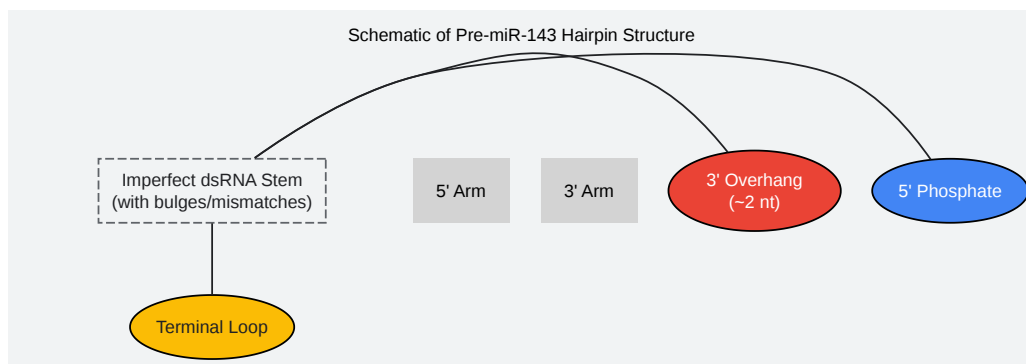
Sequence and Genomic Locus

The human pre-miR-143 is encoded on chromosome 5.[2] It is co-transcribed with miR-145, forming a bicistronic cluster, which suggests a coordinate regulation. The sequence for the human pre-miR-143 (hsa-mir-143), as cataloged in miRBase, is:

GCGCAGCGCCUGUCUCCAGCCUGAGGUGCAGUGCUGCAUCUCUGGUCAGUUGGGAGUCUGAGAUGAAGCACUGUAGCUCAGGAAGAGA

Secondary Structure

The pre-miR-143 folds into a canonical stem-loop or hairpin structure, which is the key feature for its recognition by the miRNA processing machinery. The structure consists of a double-stranded stem and a single-stranded terminal loop. The stem is formed by intramolecular base-pairing but is typically imperfect, containing mismatches. These imperfections are not random flaws but are thought to be important recognition sites for processing enzymes. The structure terminates with a 2-nucleotide 3' overhang, a critical feature for recognition by Dicer.[4] Computational predictions based on minimum free energy (MFE) calculations provide a model of this secondary structure.



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Caption: Logical components of the pre-miR-143 hairpin. (Max Width: 760px)

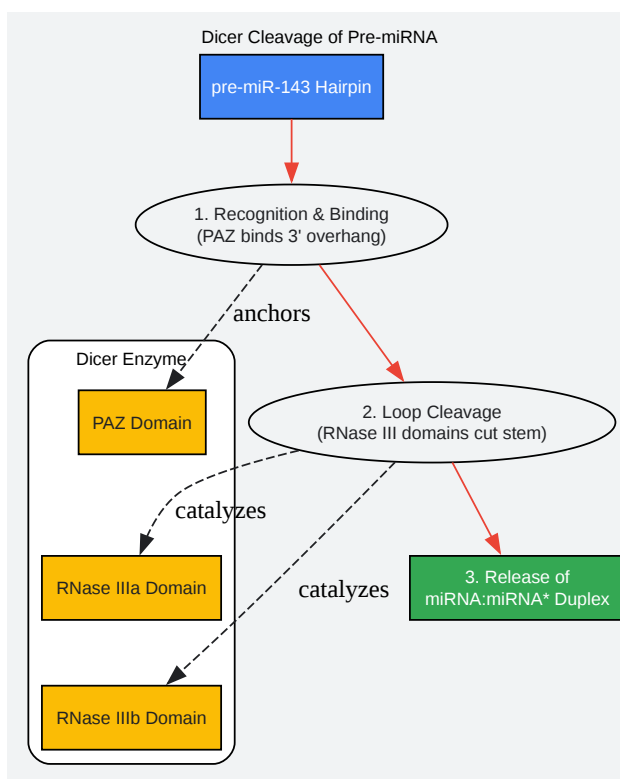
Quantitative Structural Data

While high-resolution experimental structures specific to the pre-miR-143 hairpin are not widely available, general characteristics of pre-miRNA hairpins have been studied. Thermodynamic stability (ΔG) is a key quantitative feature, influencing both hairpin formation and processing.[6] Computational models can predict these values, although they are typically validated experimentally.

Structural Feature	Typical Value / Description for Pre-miRNAs	Notes
Total Length	~60 - 110 nucleotides[1]	Varies between different pre-miRNAs.
Stem Length	~22 base pairs	This corresponds to roughly two turns of helix.
Terminal Loop Size	Variable, typically >3 nucleotides	The size and sequence can influence Dicer efficiency.
3' Overhang	~2 nucleotides[4]	Crucial for anchoring the pre-miRNA into Dicer.
Thermodynamic Stability (ΔG)	Varies; typically -25 to -50 kcal/mol	Lower free energy indicates a more stable structure. The stability of the duplex ends can influence processing.

Processing of the Pre-miR-143 Hairpin by Dicer

The Dicer enzyme acts as a molecular ruler, cleaving the pre-miRNA hairpin to produce the mature miRNA duplex.[7] The structural features of the pre-miRNA are critical for this process. Dicer's PAZ domain specifically recognizes and binds to the 2-nucleotide 3' overhang.[7] This interaction anchors the pre-miRNA, allowing the catalytic RNase III domains to cleave the double-stranded stem approximately 22 nucleotides away from the 3' end. The presence of mismatches and bulges in the stem can affect the efficiency and fidelity of Dicer's cleavage.



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Caption: Workflow for Dicer processing of a pre-miRNA hairpin. (Max Width: 760px)

Key Experimental Protocols for Structural Analysis

Determining the precise structural features of the pre-miR-143 hairpin requires sophisticated experimental techniques. The following are detailed met experiments.

In Vitro Pre-miRNA Dicer Cleavage Assay

This assay is used to confirm that a pre-miRNA hairpin is a substrate for Dicer and to analyze the cleavage products.[8][9]

- Substrate Preparation:
 - Synthesize the pre-miR-143 RNA sequence via in vitro transcription using a T7 RNA polymerase system and a corresponding DNA template.
 - Alternatively, chemically synthesize the RNA oligomer.
 - Radioactively label the 5' end of the pre-miRNA using T4 polynucleotide kinase (PNK) and [γ - 32 P]ATP for visualization.[10]
 - Purify the labeled pre-miRNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure size homogeneity.[11]
- Dicer Cleavage Reaction:
 - Prepare a reaction mixture containing dicing buffer (e.g., 20 mM Tris-HCl pH 6.5, 25 mM NaCl, 1.5 mM MgCl₂, 1 mM DTT).[7]
 - Add the purified, labeled pre-miR-143 substrate (e.g., 1 pmol).[7]
 - Initiate the reaction by adding purified recombinant human Dicer protein (e.g., ~100 ng) or a cell lysate containing Dicer activity.[7]
 - Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[11]

- Product Analysis:

- Stop the reaction by adding a loading buffer containing a denaturant like urea and formamide.[\[11\]](#)
- Separate the reaction products on a high-resolution denaturing PAGE gel (e.g., 15-20% urea-PAGE).[\[10\]](#)
- Visualize the precursor and the cleaved ~22 nt mature product by autoradiography or phosphorimaging.

Structural Analysis by NMR Spectroscopy

NMR spectroscopy provides atomic-resolution information about the structure and dynamics of RNA molecules in solution.[\[12\]](#)

- Sample Preparation:

- Prepare milligram quantities of pre-miR-143 RNA using in vitro transcription. For detailed structural analysis, uniformly label the RNA with ^{13}C and enriched nucleotide triphosphates (NTPs).[\[13\]](#)
- Purify the RNA to >95% homogeneity using methods like denaturing PAGE followed by HPLC or FPLC.[\[14\]](#)
- Carefully refold the RNA into its correct hairpin conformation by heating to 95°C and then snap-cooling on ice or slow-cooling in the presence of
- Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 99.96% D_2O or 90% H_2O /10% D_2O concentration should be in the high micromolar to low millimolar range.

- Data Acquisition:

- Acquire a suite of multidimensional NMR experiments on a high-field spectrometer (≥ 600 MHz).
- Key experiments include: 2D ^1H - ^1H NOESY to obtain distance restraints between protons, 2D ^1H - ^{13}C HSQC to assign carbon-proton correlations measure scalar couplings (J-couplings) and residual dipolar couplings (RDCs) for torsion angle and orientation information.[\[15\]](#)

- Structure Calculation:

- Process the NMR data to assign resonances to specific atoms in the RNA sequence.
- Convert NOESY cross-peak intensities, J-couplings, and RDCs into geometric restraints (distances, torsion angles, orientations).[\[15\]](#)
- Use computational software (e.g., CNS, XPLOR-NIH, AMBER) to calculate an ensemble of 3D structures that satisfy the experimental restraints and molecular dynamics protocols.[\[15\]](#)

Structural Analysis by X-ray Crystallography

X-ray crystallography can yield a static, high-resolution 3D structure of the pre-miR-143 hairpin, though obtaining suitable crystals of RNA can be challenging.

- Crystallization:

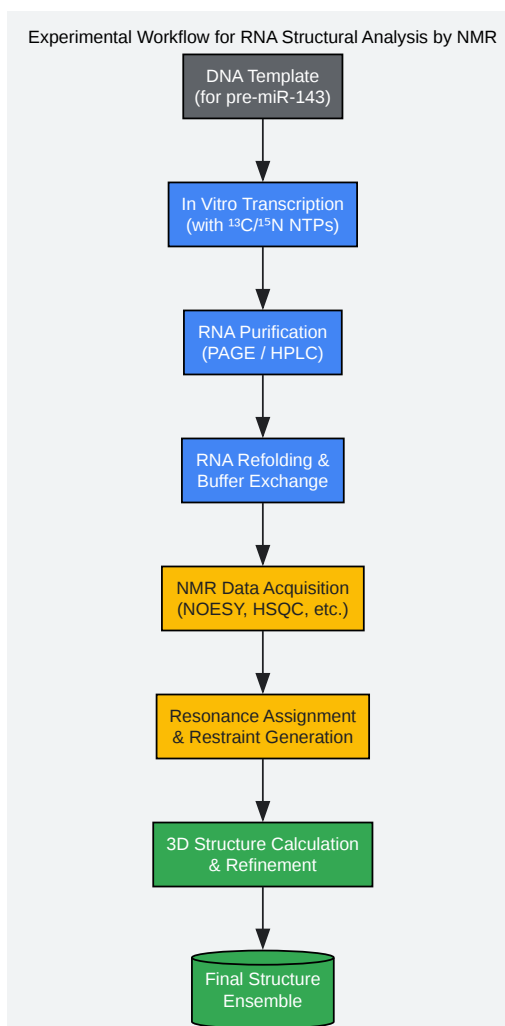
- Prepare highly pure and concentrated (~5-10 mg/mL) pre-miR-143 RNA that is folded into a single, stable conformation.
- Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature) using high-throughput vapor-diffusion methods (sitting or hanging drop).
- Strategies to improve crystallization include using RNA crystallization modules or co-crystallizing with a protein that binds a specific engineered sequence.

- Data Collection:

- Cryo-protect a suitable single crystal and flash-cool it in liquid nitrogen.
- Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
- Collect diffraction data as the crystal is rotated in the beam.

- Structure Determination:

- Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
- Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or heavy-atom derivatization (isomorphous anomalous scattering).[16]
- Build an atomic model of the pre-miR-143 hairpin into the calculated electron density map and refine the model against the experimental data to resolution structure.[19]



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Caption: A typical workflow for determining RNA structure via NMR. (Max Width: 760px)

Conclusion

The hairpin structure of pre-miR-143 is a central element in its biology, dictating its maturation and subsequent function as a gene regulator. Its define imperfectly paired stem, and characteristic 3' overhang are all critical features for precise recognition and cleavage by the Dicer enzyme. A detailed u dimensional architecture, achieved through a combination of computational modeling and rigorous experimental techniques like NMR spectroscopy a essential. For researchers and drug development professionals, this knowledge opens avenues for the rational design of novel therapeutics aimed at by directly targeting its precursor structure, offering a sophisticated strategy for controlling gene expression in disease.

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